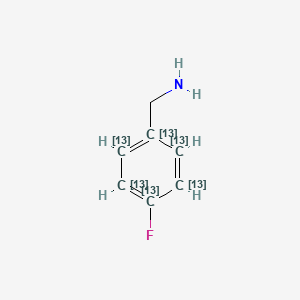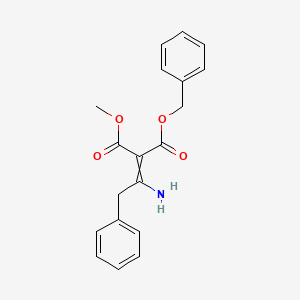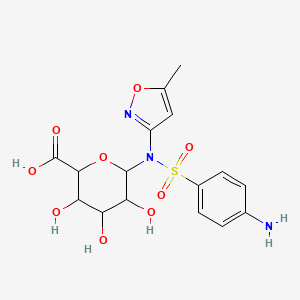
Sulfamethoxazole N1-Glucuronide
Übersicht
Beschreibung
Sulfamethoxazole N1-Glucuronide is a metabolite of Sulfamethoxazole, a synthetic broad-spectrum antibiotic . It is formed through the process of glucuronidation at the N1 position .
Molecular Structure Analysis
The molecular formula of Sulfamethoxazole N1-Glucuronide is C16H19N3O9S, with an average mass of 429.402 Da and a monoisotopic mass of 429.084198 Da .Chemical Reactions Analysis
Sulfamethoxazole undergoes various metabolic reactions in the body. It is rapidly and completely absorbed and metabolised to 5 metabolites, including N1-Glucuronide . The protein binding of Sulfamethoxazole (67.2%) increases when the compound is acetylated (88%), and decreases when it is oxidised at the 5-position (40%). Glucuronidation at the N1-position reduces the protein binding to 20% .Wissenschaftliche Forschungsanwendungen
1. Clinical Pharmacokinetics
Scientific Field
Pharmacology and Therapeutics
Application Summary
Sulfamethoxazole N1-Glucuronide is studied for its pharmacokinetic properties in human volunteers to understand its absorption, metabolism, and excretion.
Experimental Procedures
Researchers administered an oral dose of 800mg of Sulfamethoxazole to human volunteers and used high-pressure liquid chromatography (HPLC) with UV detection to assess the pharmacokinetics of the drug and its metabolites .
Results
The study found that Sulfamethoxazole was rapidly absorbed and metabolized to five metabolites, with the plasma half-life of elimination varying between 9.7 and 15 hours. The main metabolite in urine was N4 (43.5%), followed by Sulfamethoxazole (14.4%). The renal clearance values for Sulfamethoxazole N1-Glucuronide were 176 ± 33 ml/min .
2. Drug Metabolism and Side Effects
Scientific Field
Pharmacology and Toxicology
Application Summary
The metabolite is analyzed to determine its role in the occurrence of side effects during treatment with Sulfamethoxazole.
Experimental Procedures
The metabolites of Sulfamethoxazole, including the N1-Glucuronide, were quantified and their association with adverse effects in patients was investigated through clinical studies .
Results
It was reported that if one of the metabolites is responsible for side effects, all metabolites must be included in the analysis. The pharmacokinetic behavior of the N1-Glucuronide was reported for the first time, highlighting its potential involvement in adverse reactions .
3. Protein Binding Studies
Scientific Field
Biochemistry
Application Summary
The study of Sulfamethoxazole N1-Glucuronide involves understanding its protein binding characteristics and how they affect drug efficacy and metabolism.
Experimental Procedures
Protein binding assays were conducted to measure the degree of binding between Sulfamethoxazole N1-Glucuronide and plasma proteins .
Results
Glucuronidation at the N1-position reduced the protein binding to 20%, which could influence the drug’s pharmacokinetics and the rate at which it is cleared from the body .
4. Renal Clearance Analysis
Scientific Field
Nephrology
Application Summary
The renal clearance of Sulfamethoxazole N1-Glucuronide is measured to understand its excretion profile and implications for dosing in patients with renal impairment.
Experimental Procedures
Renal clearance was determined using urine samples collected from volunteers after administration of Sulfamethoxazole, and the excretion rates of the metabolites were calculated .
Results
The renal clearance value for Sulfamethoxazole N1-Glucuronide was significantly higher than that for the parent drug, indicating a rapid excretion rate through the kidneys .
5. Pharmacodynamics in HIV Treatment
Scientific Field
Infectious Diseases
Application Summary
The application involves studying the effects of Sulfamethoxazole N1-Glucuronide in the treatment of opportunistic infections in HIV-positive patients.
Experimental Procedures
Clinical trials were conducted to assess the efficacy and safety of Sulfamethoxazole, including its N1-Glucuronide metabolite, in the treatment of Pneumocystis carinii pneumonia in HIV-infected individuals .
Results
The studies suggested that certain metabolites, possibly including the N1-Glucuronide, might be linked to adverse effects in these patients, necessitating careful monitoring and dosage adjustments .
6. Analytical Chemistry Development
Scientific Field
Analytical Chemistry
Application Summary
The development of analytical methods for detecting and quantifying Sulfamethoxazole N1-Glucuronide in biological samples.
Experimental Procedures
Advanced HPLC techniques with UV detection were optimized for the separation and quantification of Sulfamethoxazole and its metabolites, including the N1-Glucuronide .
Results
The optimized methods allowed for the accurate measurement of Sulfamethoxazole N1-Glucuronide, facilitating further pharmacokinetic and pharmacodynamic studies .
This analysis provides a detailed overview of the diverse applications of Sulfamethoxazole N1-Glucuronide in scientific research, highlighting its significance in various fields of study. Each application offers insights into the compound’s behavior and effects, contributing to a better understanding of its role in therapeutic contexts.
7. Antimicrobial Resistance Studies
Scientific Field
Microbiology
Application Summary
Investigating the role of Sulfamethoxazole N1-Glucuronide in the development of antimicrobial resistance.
Experimental Procedures
Microbial cultures are exposed to varying concentrations of Sulfamethoxazole and its metabolites, including N1-Glucuronide, to observe changes in resistance patterns .
Results
The study may reveal that the presence of N1-Glucuronide influences the microbial resistance mechanisms, potentially leading to the development of more effective antimicrobial strategies .
8. Environmental Impact Assessment
Scientific Field
Environmental Science
Application Summary
Assessing the environmental impact of Sulfamethoxazole N1-Glucuronide, particularly its presence in water systems due to pharmaceutical waste.
Experimental Procedures
Water samples from various sources are analyzed for the presence of pharmaceutical compounds, including Sulfamethoxazole N1-Glucuronide, using mass spectrometry .
Results
Findings indicate the levels of pharmaceuticals in the water and help in understanding the potential ecological risks associated with Sulfamethoxazole N1-Glucuronide contamination .
9. Drug Interaction Studies
Scientific Field
Pharmacodynamics
Application Summary
Studying the interactions between Sulfamethoxazole N1-Glucuronide and other pharmaceutical agents to predict potential adverse effects.
Experimental Procedures
In vitro assays are conducted to assess the binding affinity of Sulfamethoxazole N1-Glucuronide with various drug-metabolizing enzymes .
Results
The interactions may alter the metabolism of co-administered drugs, necessitating adjustments in drug dosing or the development of new therapeutic guidelines .
10. Pharmacogenomics Research
Scientific Field
Genetics
Application Summary
Exploring the genetic factors that influence the metabolism of Sulfamethoxazole, including the formation of N1-Glucuronide, to personalize medicine.
Experimental Procedures
Genomic analysis is performed on individuals with varying responses to Sulfamethoxazole to identify genetic markers associated with the production of N1-Glucuronide .
Results
The research could lead to personalized treatment plans based on an individual’s genetic makeup, optimizing therapeutic outcomes and minimizing side effects .
11. Toxicology and Safety Evaluation
Scientific Field
Toxicology
Application Summary
Evaluating the safety and potential toxicity of Sulfamethoxazole N1-Glucuronide as a metabolite of Sulfamethoxazole.
Experimental Procedures
Toxicological studies are conducted in animal models to determine the safety profile of Sulfamethoxazole N1-Glucuronide at various dosages .
Results
The studies provide critical data on the safe dosage ranges and potential toxic effects of Sulfamethoxazole N1-Glucuronide, informing clinical safety guidelines .
12. Bioanalytical Method Development
Scientific Field
Bioanalytical Chemistry
Application Summary
Developing and validating bioanalytical methods for the quantification of Sulfamethoxazole N1-Glucuronide in biological matrices.
Experimental Procedures
Bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are optimized for the detection and quantification of the metabolite .
Results
The developed methods are crucial for pharmacokinetic and toxicological studies, providing accurate and reliable measurements of Sulfamethoxazole N1-Glucuronide levels in biological samples .
Eigenschaften
IUPAC Name |
6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFOMTRQSZIMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfamethoxazole N1-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013855 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sulfamethoxazole N1-Glucuronide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



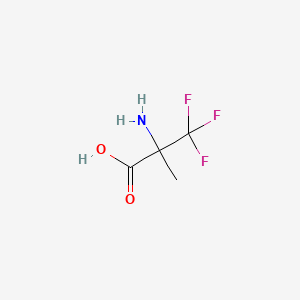

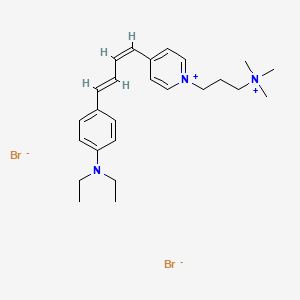
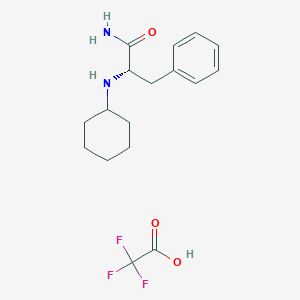
![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1140926.png)
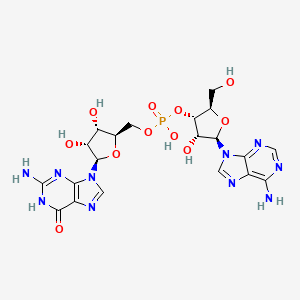
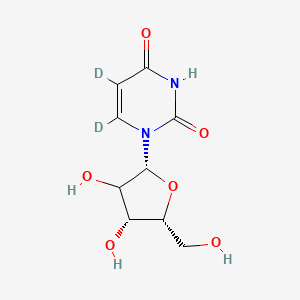
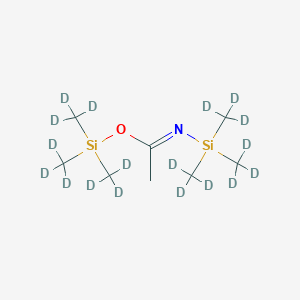
![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)
![[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1140938.png)
